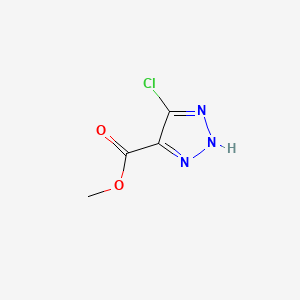
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester” is a chemical compound. It is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . There are also various methods for the synthesis of 1,2,4-triazoles, including reactions involving hydrazines and formamide .Applications De Recherche Scientifique
Drug Discovery
Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate: is a compound that has garnered attention in the pharmaceutical industry due to its structural similarity to the amide bond, which is prevalent in many bioactive molecules. Its stability and hydrogen bonding ability make it a valuable scaffold in drug design . For instance, it can be used to create analogs of known pharmacological agents, potentially leading to new drugs with improved efficacy and safety profiles.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including cycloadditions, to form more complex molecules. This makes it an essential building block for synthesizing a wide range of organic compounds .
Polymer Chemistry
The triazole ring found in methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be incorporated into polymers to enhance their properties. For example, it can improve thermal stability and chemical resistance, making the resulting polymers suitable for high-performance applications .
Supramolecular Chemistry
Due to its ability to engage in hydrogen bonding, this compound is used in supramolecular chemistry to create self-assembling systems. These systems have potential applications in creating nanoscale structures and devices .
Bioconjugation
In chemical biology, methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is used for bioconjugation. This involves attaching biomolecules to other substances, such as drugs or fluorescent tags, which is crucial for developing targeted therapies and diagnostic tools .
Fluorescent Imaging
The compound’s structure allows for the attachment of fluorescent groups, making it useful in the development of imaging agents. These agents can be used to visualize biological processes in real-time, aiding in research and diagnosis .
Materials Science
In materials science, the compound’s robustness can be exploited to create new materials with desirable properties, such as increased durability or specific electronic characteristics .
Antiproliferative Agents
Research has shown that triazole derivatives can exhibit significant antiproliferative activity. For example, certain triazole compounds have demonstrated potent effects against specific cancer cell lines, indicating potential applications in cancer treatment .
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with enzymes or proteins involved in biological processes due to its structural similarity to other triazole derivatives .
- Triazoles are known to exhibit diverse biological activities, including antifungal, anticancer, and antiviral properties. The N1 and N2 nitrogen atoms in the triazole moiety often play a crucial role in binding to active sites of enzymes .
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
methyl 5-chloro-2H-triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOGIDBNRPVFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237063 |
Source


|
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester | |
CAS RN |
88474-33-3 |
Source


|
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)





![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

